Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate is a synthetic compound with the molecular formula C₆H₇NO₄S and a molecular weight of 189.19 g/mol. This compound belongs to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen atoms. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
This compound is classified as a thiazolidine derivative, specifically featuring a dioxothiazolidine structure. It is synthesized from 2,4-thiazolidinedione and methyl bromoacetate, typically in the presence of a base such as potassium carbonate. The compound has been studied for its antimicrobial and anticancer properties, making it relevant in pharmaceutical research.
The synthesis of methyl 2-(2,4-dioxothiazolidin-3-yl)acetate generally follows these steps:
The general procedure involves dissolving the thiazolidinedione in acetone, adding methyl bromoacetate, and heating the mixture while stirring. After completion, the product is isolated through crystallization or precipitation methods .
Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate features a thiazolidine ring with two carbonyl groups (dioxo) and an acetate moiety. The structural representation can be detailed as follows:
Spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) can be utilized to confirm its structure, with characteristic absorption bands observed for carbonyl groups .
Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate can undergo several chemical reactions:
The mechanism of action for methyl 2-(2,4-dioxothiazolidin-3-yl)acetate primarily involves its interaction with specific cellular targets:
Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate exhibits several notable physical and chemical properties:
The compound's characteristics make it suitable for various applications in research settings .
Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate has potential applications in several scientific domains:
The ongoing research highlights its promise as a therapeutic agent due to its unique structural features and biological activities .
Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate serves as a critical precursor in Knoevenagel condensations to construct the biologically active 5-arylidene thiazolidinedione (TZD) scaffold. This reaction involves the nucleophilic addition of the acidic C5 proton of the TZD ring to carbonyl compounds, followed by dehydration. Under piperidine catalysis in alcoholic solvents, the methyl ester derivative undergoes efficient condensation with aromatic aldehydes (e.g., 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes) to yield (Z)-5-arylidene derivatives. The reaction typically proceeds at 80–90°C for 5–8 hours, achieving yields exceeding 90% in optimized conditions [1] [9].
The electron-withdrawing nature of the ester carbonyl at the N3 position enhances the acidity of the C5 proton, facilitating enolate formation even with mild bases. This contrasts with unsubstituted TZDs, which require harsher conditions. Recent methodologies employ microwave irradiation or solvent-free systems to accelerate reaction kinetics, reducing processing times to 15–30 minutes while maintaining yields above 85% [3] [9]. The methyl ester’s smaller steric footprint versus ethyl analogues contributes to higher crystallinity and simplified purification of products [1].
Table 1: Knoevenagel Condensation Yields with Methyl 2-(2,4-Dioxothiazolidin-3-yl)acetate
Carbaldehyde Component | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Piperidine | 80 | 6 | 92 |
4-Chlorobenzaldehyde | Piperidine | 85 | 5 | 91 |
2-Naphthaldehyde | DBU* | 100 | 0.25 (MW)** | 89 |
1,8-Diazabicyclo[5.4.0]undec-7-ene; *Microwave irradiation [1] [9].*
The N3 acetic acid side chain of Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate enables targeted esterification and amide coupling for advanced derivative synthesis. Carboxylic acid activation using thionyl chloride or oxalyl chloride converts the ester to its corresponding acyl chloride, which reacts with phenolic nucleophiles to form aryl ester hybrids. For example, condensation with 4-hydroxybenzaldehyde yields 4-formylphenyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate, a key intermediate for Schiff base formation [6] [10].
Alternatively, acidic hydrolysis of the methyl ester provides the carboxylic acid functionality, enabling peptide-type coupling with amines. In ethanol/water mixtures with sulfuric acid (5–10%), hydrolysis completes within 4–6 hours at reflux, preserving the TZD core. Subsequent amide formation with substituted anilines using carbodiimide reagents (e.g., DCC) yields N-arylacetamide derivatives critical for anticancer activity [5] [6]:
"The carboxylic acid functionality of hydrolyzed TZD esters permitted coupling with diverse aryl amines, generating hybrid pharmacophores with dual binding domains essential for targeting multiple oncogenic pathways." [5]
Table 2: Functionalization Methods and Applications
Reaction Type | Reagents/Conditions | Key Product | Application |
---|---|---|---|
Ester Hydrolysis | H₂SO₄ (5%), Ethanol/H₂O, reflux, 5h | 2-(2,4-Dioxothiazolidin-3-yl)acetic acid | Amide coupling precursor |
Acyl Chloride Formation | Oxalyl chloride, DCM, 0°C to rt, 2h | (2,4-Dioxothiazolidin-3-yl)acetyl chloride | Phenolic ester synthesis |
Amide Coupling | DCC, HOBt, substituted anilines, DMF, rt | 2-(3-(4-((3-Benzyl-5-ylidene)TZD)phenoxy)-N-arylacetamides | Cytotoxic agents [5] [6] |
Structural hybridization leveraging Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate significantly expands therapeutic potential. TZD-imidazole conjugates demonstrate broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and Aspergillus species. Methyl-2-(4-((3-(2-methoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-1H-imidazol-1-yl)acetate (T2) exhibits MIC values as low as 0.56 µg/mL against Staphylococcus aureus, attributed to membrane disruption and intracellular target inhibition [6].
In anticancer applications, pyrazolyl-TZD hybrids incorporating N-arylacetamide linkers show exceptional potency against breast cancer (MCF-7) cells. Molecular docking confirms dual binding to PPARγ and VEGFR2 kinases, with binding energies reaching –10.2 kcal/mol. The methyl ester’s compact size optimizes cellular permeability versus bulkier ethyl counterparts, as evidenced by 3–5-fold lower IC₅₀ values [5] [8]:
"Hybrids embedding pyrazole, TZD, and acetamide motifs exhibited synergistic cytotoxic effects by modulating PPARγ-dependent metabolic pathways and kinase signaling cascades simultaneously." [5]
Tuberculosis research leverages thiosemicarbazone-TZD hybrids, where the methyl ester intermediate facilitates carboxamide formation. These hybrids inhibit Mycobacterium tuberculosis H37Rv at 0.078–0.283 µM and synergize with rifampicin (FIC indices: 0.2–0.5), overcoming first-line drug resistance [10].
The 5-arylidene substituent in TZD derivatives adopts a predominant (Z)-configuration due to thermodynamic stabilization via intramolecular H-bonding between the aryl ortho-hydrogen and the TZD C4 carbonyl. X-ray crystallography unequivocally confirms this geometry, showing bond angles of 120.5°–122.3° and C5=C6 bond lengths of 1.32–1.35 Å [5]. The methyl ester’s steric profile minimizes steric repulsion with aryl substituents, favoring Z-isomer formation ratios exceeding 20:1 in Knoevenagel products [1] .
Stereoselective synthesis is achieved through:
The Z-configuration enhances bioactivity by aligning the aryl ring coplanar with the TZD core, optimizing target binding. In PPARγ agonism, Z-isomers show 3–8-fold lower EC₅₀ values than E-counterparts due to improved hydrogen bonding with Ser289, His323, and Tyr473 residues [5].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: